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molecular formula C7H15NO2 B555540 (R)-2-Amino-4,4-dimethylpentanoic acid CAS No. 88319-43-1

(R)-2-Amino-4,4-dimethylpentanoic acid

Cat. No. B555540
M. Wt: 145,11 g/mole
InChI Key: LPBSHGLDBQBSPI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756372B2

Procedure details

2-Amino-4,4-dimethyl-pentanoic acid (1.00 g, 6.84 mmol) was suspended in 50 mL of methanol and cooled in an ice bath. Thionyl chloride (1.82 g, 15.0 mmol) was added dropwise, at which time all the acid went into solution. The reaction was then removed from the ice bath and heated to reflux for 3.5 h. The reaction mixture was concentrated in vacuo and the resulting solid (1.10 g) was used in the next step without further purification. MS, m/z 159.9=M+1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:15]O>>[CH3:15][O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)O)CC(C)(C)C
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was then removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid (1.10 g) was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC(C(CC(C)(C)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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